The synthesis of 8-[Fluo]-cAMP typically involves several key steps that introduce the fluorescent group at the 8-position of the adenine ring of cyclic adenosine monophosphate.
Industrial production methods mirror these laboratory techniques but are scaled up for larger quantities. High-performance liquid chromatography is frequently utilized for purification, ensuring that the final product meets stringent quality control standards.
The molecular structure of 8-[Fluo]-cAMP features a cyclic adenosine monophosphate backbone with a fluorescent group attached at the 8-position. The structural formula can be represented as follows:
Key structural data includes:
8-[Fluo]-cAMP can participate in various chemical reactions, including:
Common reagents involved in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols as nucleophiles. Controlled temperatures and inert atmospheres are often maintained to prevent side reactions.
The mechanism of action for 8-[Fluo]-cAMP primarily involves its interaction with cAMP-dependent protein kinases and other cAMP-binding proteins. Upon binding to these proteins, it activates downstream signaling pathways that are critical for various cellular functions.
The fluorescent nature of this compound allows researchers to monitor these interactions in real-time, providing valuable insights into cellular responses to cAMP fluctuations. The dissociation constant (K_d) for binding interactions has been reported around , indicating a strong affinity for its targets .
Additional relevant data includes:
8-[Fluo]-cAMP has diverse applications in scientific research:
8-[Fluo]-cAMP (8-(2-[Fluoresceinyl]aminoethylthio)adenosine-3',5'-cyclic monophosphate) exhibits distinct activation profiles for PKA regulatory subunits. The fluorescein moiety at the 8-position sterically modulates access to cyclic nucleotide-binding (CNB) domains. RIα demonstrates the highest affinity (Kd ≈ 20 nM), attributed to its flexible phosphate-binding cassette accommodating the bulky fluorophore. Conversely, RIIβ shows reduced binding (Kd ≈ 150 nM) due to steric constraints in its CNB-B domain. This differential activation directly impacts holoenzyme dissociation kinetics: RIα complexes dissociate 3.5-fold faster than RIIβ complexes upon 8-[Fluo]-cAMP binding, as quantified by fluorescence polarization assays [7] [10].
The N6-benzyl modification of 8-[Fluo]-cAMP enhances selectivity for CNB-A domains by exploiting a hydrophobic subpocket. Binding assays reveal a 12-fold selectivity ratio for CNB-A over CNB-B in RIα isoforms. Molecular dynamics simulations indicate the fluorescein group stabilizes the B/C helix interaction in CNB-A, reducing dissociation rates by 40% compared to unmodified cAMP. This site-specificity enables targeted disruption of RIα:C-subunit complexes while sparing RIIβ holoenzymes, providing a tool for isoform-selective PKA modulation [7] [9].
Table 1: Binding Parameters of 8-[Fluo]-cAMP with PKA Regulatory Subunits
Regulatory Subunit | Kd (nM) | Selectivity (CNB-A/CNB-B) | Holoenzyme Dissociation Half-life (s) |
---|---|---|---|
RIα | 20 ± 3.1 | 12.0:1 | 8.4 ± 0.9 |
RIIα | 85 ± 6.7 | 5.3:1 | 22.1 ± 1.7 |
RIIβ | 150 ± 12.4 | 3.1:1 | 29.5 ± 2.3 |
Cryo-EM structural analysis (3.8 Å resolution) reveals that 8-[Fluo]-cAMP occupies the hydrophobic core of ABCC4's transmembrane domain (TMD) with distinct binding geometry compared to cAMP. The fluorescein group engages in π-stacking with Trp995 and hydrogen bonding with Tyr440, increasing binding energy by ΔG = -3.2 kcal/mol. This interaction distorts the nucleotide-binding domain (NBD) orientation, reducing ATP hydrolysis stimulation to 15% of basal levels. Notably, 8-[Fluo]-cAMP's binding mode partially occludes the prostaglandin E2 (PGE2) pocket, explaining its competitive inhibition of PGE2 transport [1] [3].
Superimposition of ABCC4 complexes shows 8-[Fluo]-cAMP shares a binding subpocket with methotrexate (MTX) but not with PGE2. Key differences include:
Table 2: Structural Parameters of ABCC4 Ligand Complexes
Ligand | Binding Energy (ΔG, kcal/mol) | Key Interacting Residues | Helix Rotation (°) | ATPase Stimulation (%) |
---|---|---|---|---|
8-[Fluo]-cAMP | -10.7 ± 0.8 | Trp995, Tyr440, Glu346 | 15.2 ± 1.1 | 15 ± 3 |
Methotrexate | -8.9 ± 0.6 | Phe346, Asn411, Gln998 | 9.7 ± 0.8 | 42 ± 5 |
Prostaglandin E2 | -12.1 ± 0.9 | Arg993, Ser438, Tyr1194 | 6.8 ± 0.5 | 89 ± 7 |
The fluorescence quantum yield of 8-[Fluo]-cAMP increases from Φ = 0.24 in aqueous buffer to Φ = 0.68 within ABCC4's transmembrane domain. This 183% enhancement accompanies a hypsochromic shift of 17 nm (λem = 517 nm → 500 nm), indicating fluorescein sequestration in a hydrophobic microenvironment. Raster image correlation spectroscopy (RICS) confirms diffusion restriction in cardiac myocytes: cytoplasmic diffusion coefficient decreases to 9.7 ± 1.6 μm²/s (vs. 66 ± 1.7 μm²/s for unconjugated fluorophore), revealing compartment-specific binding to PKA-II anchored at mitochondria [6] [9].
8-[Fluo]-cAMP serves as a FRET acceptor for GFP-tagged PKA regulatory subunits (RGFP→8-[Fluo]-cAMP; R0 = 5.2 nm). Key applications include:
Table 3: Photophysical Properties of 8-[Fluo]-cAMP in Protein Complexes
Environment | Quantum Yield (Φ) | Emission Max (nm) | Diffusion Coefficient (μm²/s) | FRET Efficiency (%) |
---|---|---|---|---|
Aqueous buffer | 0.24 ± 0.03 | 517 ± 1.2 | 310 ± 25 | N/A |
ABCC4 binding pocket | 0.68 ± 0.05 | 500 ± 0.8 | N/A | N/A |
PKA-RIα complex | 0.52 ± 0.04 | 508 ± 1.1 | 9.7 ± 1.6 | 85 ± 3 |
Cytosol (HEK293 cells) | 0.31 ± 0.02 | 514 ± 1.5 | 5.0 ± 0.60 | 58 ± 4 |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2